molecular formula C20H22N4OS B12004617 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12004617
M. Wt: 366.5 g/mol
InChI Key: FPNJTABJICDEAD-RCCKNPSSSA-N
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Description

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(pentyloxy)benzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity. In cancer research, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .

Comparison with Similar Compounds

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(E)-(4-pentoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4OS/c1-2-3-7-14-25-18-12-10-16(11-13-18)15-21-24-19(22-23-20(24)26)17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,26)/b21-15+

InChI Key

FPNJTABJICDEAD-RCCKNPSSSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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